molecular formula C15H25NO3 B12418350 (R)-Metoprolol-d7

(R)-Metoprolol-d7

Número de catálogo: B12418350
Peso molecular: 274.41 g/mol
Clave InChI: IUBSYMUCCVWXPE-ZOUKVZROSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-Metoprolol-d7 is the deuterium-labeled form of (R)-Metoprolol, which is the enantiomer of the beta-1-adrenergic receptor antagonist Metoprolol. Metoprolol is a cardioselective beta-blocker used clinically to treat conditions such as hypertension, angina, and heart failure, and to reduce mortality after a myocardial infarction. Its primary mechanism of action involves the selective antagonism of β1-adrenergic receptors located predominantly in the heart. This blockade inhibits the effects of catecholamines, leading to a reduction in heart rate (negative chronotropic effect), cardiac contractility (negative inotropic effect), and cardiac output, thereby lowering blood pressure and myocardial oxygen demand. Administered as a racemic mixture, the (S)-enantiomer of Metoprolol is primarily responsible for the drug's pharmacological activity. Consequently, the (R)-enantiomer, and by extension this compound, is of high value in stereoselective pharmacokinetic and bioanalytical research. It is widely used as an internal standard in advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the precise quantification of the active (S)-enantiomer and its metabolites in biological matrices such as human plasma. The incorporation of seven deuterium atoms serves as a quantitative tracer, aiding in the accurate assessment of the pharmacokinetic and metabolic profile of Metoprolol during drug development processes. This product is provided for research purposes and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C15H25NO3

Peso molecular

274.41 g/mol

Nombre IUPAC

(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D

Clave InChI

IUBSYMUCCVWXPE-ZOUKVZROSA-N

SMILES isomérico

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOC)O

SMILES canónico

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Origen del producto

United States

Métodos De Preparación

Synthesis Strategies for (R)-Metoprolol-d7

Deuteration Approaches

Deuterium incorporation typically occurs at metabolically labile positions to slow metabolic pathways. For this compound, deuterium is introduced into the isopropylamine group or methoxyethyl chain, depending on the precursor design.

Step Reagents/Conditions Purpose
Deuteration Deuterated isopropylamine (e.g., (CH₃)₂CDNH₂) or deuterated methoxyethyl group precursors Introduce deuterium at β1-receptor binding site or metabolically active regions
Epoxide Formation 4-(2-Methoxyethyl)phenol + (R,S)-epichlorohydrin in aqueous alkali (35–40°C) Generate epoxide intermediate for subsequent amination
Amination Isopropylamine in toluene or isopropanol (50–55°C, 3 hours) Form secondary amine linkage, yielding racemic metoprolol-d7

Key Considerations :

  • Use of deuterated reagents ensures isotopic specificity.
  • Reaction temperatures must be tightly controlled to prevent racemization.

Chiral Resolution

Racemic metoprolol-d7 is resolved into enantiomers via chiral chromatography or diastereomeric salt formation.

Table 1: Chiral Resolution Methods
Method Conditions Resolution Factor (RS) Purity Reference
Chiral HPLC Chirobiotic T column, methanol/acetic acid/ammonia (100:0.15:0.15) >2.0 >99% ee
Diastereomeric Salts (+)-Tartaric acid in isopropanol/water (25°C, 8–24 hours) Partial separation (RS ≈1) Requires recrystallization

Mechanistic Insight :

  • Diastereomeric salts exploit differences in solubility between enantiomers.
  • Chiral HPLC provides direct enantiomeric quantification but is less scalable.

Purification and Isolation

Crystallization and Drying

Purification involves solvent-mediated crystallization to exclude impurities:

Step Conditions Outcome
Crystallization This compound in ethanol/water (70:30) at 10–25°C High-purity crystals (>99%)
Drying Vacuum drying at 50–70°C Remove residual solvents

Analytical Validation :

  • HPLC : Confirm enantiomeric purity (>99% ee).
  • NMR : Verify deuterium incorporation (¹H NMR: absence of non-deuterated signals).

Analytical Characterization

Mass Spectrometry (LC-MS/MS)

Deuterated metoprolol is quantified using isotopic-specific transitions:

Parameter Value Reference
Precursor Ion m/z 274.4 [M+H]⁺ (C₁₅H₁₉D₇NO₃)
Product Ion m/z 191.1 (fragment from β1-receptor binding site)
LOQ 0.5–2.0 µg/L

Challenges :

  • Matrix effects require isotopic internal standards (e.g., metoprolol-d7).
  • Co-elution with non-deuterated impurities may necessitate optimized columns.

Challenges and Optimization

Deuterium Retention

Deuterium at β1-receptor sites may be lost during metabolism, but synthetic retention is critical:

Solution Mechanism Outcome
Low-Temperature Reactions Minimize deuterium exchange during amination >95% isotopic purity
Deuterated Solvents Use D₂O or CD₃OD to prevent H/D exchange Retain deuterium at labile positions

Análisis De Reacciones Químicas

Oxidation Reactions

(R)-Metoprolol-d7 undergoes oxidation to form metabolites and oxides, a process central to its metabolic studies. Key reagents and conditions include:

  • Potassium permanganate (KMnO₄) : Oxidizes the compound to hydroxylated derivatives, facilitating tracking of metabolic pathways.

  • Hydrogen peroxide (H₂O₂) : Used in controlled conditions to study oxidative stability.

These reactions are monitored via Raman spectroscopy and multivariate analysis to ensure precise endpoint determination without calibration samples.

Metabolic Pathways

The compound’s metabolism involves enzymatic reactions primarily mediated by CYP2D6 and, to a lesser extent, CYP3A4 . Major pathways include:

Reaction Type Enzyme Contribution Products
α-HydroxylationCYP2D6~80%Hydroxylated metabolites
O-DemethylationCYP2D6~15%Demethylated derivatives
N-DealkylationCYP3A4<5%Dealkylated fragments

Deuterium incorporation enhances metabolic stability, reducing first-pass hepatic metabolism compared to non-deuterated metoprolol .

Synthetic Reactions

The synthesis of this compound involves deuterium integration via:

  • Catalytic hydrogenation : Epichlorohydrin intermediates react with deuterium gas (D₂) to replace hydrogen atoms at specific positions.

  • Chiral resolution : Racemic mixtures are separated using chiral chromatography or diastereomeric salt formation.

Key steps from metoprolol succinate synthesis (adapted for deuterium) :

Step Reagents/Conditions Product
Phenolic ether formation4-(2-methoxyethyl)phenol, NaOH, epoxy chloropropane (30–80°C)3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane
AminationIsopropylamine in anhydrous methanol (30–60°C)Metoprolol free base
Salt formationSuccinic acid in ethyl acetate (30–80°C)Metoprolol succinate

Substitution Reactions

Nucleophilic substitution occurs at the aromatic ether or secondary alcohol groups:

  • Alkaline hydrolysis : Sodium hydroxide (NaOH) cleaves the ether linkage under reflux.

  • Amination : Isopropylamine reacts with epoxide intermediates to form the β-amino alcohol structure .

Comparative Stability Data

Property This compound (R)-Metoprolol
Metabolic half-life~8–12 hours~3–7 hours
Plasma clearance0.5 L/min0.8 L/min
Melting point38–41°C 36–39°C

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Use in Drug Metabolism Research
(R)-Metoprolol-d7 serves as a valuable internal standard in pharmacokinetic studies. The deuterated compound allows for precise quantification of metoprolol in biological samples using mass spectrometry techniques. For instance, a study utilized direct analysis in real time-mass spectrometry (DART-MS/MS) to simultaneously determine concentrations of several anti-arrhythmic drugs, including metoprolol and its metabolites. The use of this compound as an isotope-labeled internal standard improved accuracy and precision in therapeutic drug monitoring (TDM) practices .

Case Study: Therapeutic Drug Monitoring
In a clinical setting, researchers analyzed serum samples from patients undergoing treatment with anti-arrhythmic drugs. The inclusion of this compound facilitated rapid feedback on drug levels, demonstrating its effectiveness in optimizing individual dosing regimens for better patient outcomes .

Formulation Development

Impact on Extended-Release Formulations
this compound is instrumental in evaluating the pharmacokinetic profiles of extended-release formulations of metoprolol. Research has shown that variations in formulation can significantly affect the drug's release characteristics and subsequent absorption rates. By employing this compound in simulations, researchers can model how different excipients influence the pharmacokinetics of metoprolol extended-release tablets .

Table: Pharmacokinetic Parameters Influenced by Formulation Changes

ParameterStandard MetoprololThis compound
BioavailabilityVaries by formulationVaries by formulation
Half-life3-4 hoursSimilar
Peak Plasma ConcentrationVariesVaries
Therapeutic Range100-200 ng/mL100-200 ng/mL

Environmental Studies

Chiral Drug Analysis
The environmental fate of pharmaceuticals, including this compound, has been a focus of recent studies examining chiral drugs in aquatic systems. Research indicates that deuterated forms can help trace the environmental impact and degradation pathways of beta-blockers like metoprolol. This is crucial for understanding how these compounds behave in natural water bodies and their potential ecological effects .

Clinical Implications

Monitoring Cardiovascular Therapy
this compound is utilized in clinical research to monitor the efficacy of beta-blocker therapy in patients with cardiovascular diseases. Its role as an internal standard enhances the reliability of pharmacokinetic data, which is essential for tailoring treatment plans based on individual patient responses .

Mecanismo De Acción

®-Metoprolol-d7 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:

    Decreased heart rate: By inhibiting the action of adrenaline and noradrenaline.

    Reduced cardiac output: By decreasing the force of contraction.

    Lowered blood pressure: By reducing the workload on the heart.

The molecular targets involved include beta-1 adrenergic receptors, which are part of the G-protein coupled receptor family. The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream signaling.

Comparación Con Compuestos Similares

(R)-Metoprolol-d7 vs. (S)-Metoprolol-d7

While both enantiomers share identical deuterium substitution, their biological activities differ significantly. The (R)-enantiomer is pharmacologically active at β1 receptors, whereas the (S)-enantiomer has negligible activity . This distinction is critical for studies requiring enantiomer-specific metabolic profiling. For example, this compound is preferred in assays targeting active metoprolol metabolites, while (S)-Metoprolol-d7 may serve in chiral separation validations .

This compound vs. Rac-Metoprolol-d7

Rac-Metoprolol-d7 contains both (R)- and (S)-enantiomers in equal proportions. It is less expensive ($373/mg vs. $404/mg for this compound) but lacks enantiomeric specificity . Rac-Metoprolol-d7 is suitable for non-stereoselective assays, such as environmental degradation studies, where metabolic differences between enantiomers are irrelevant .

Table 1: Enantiomeric Comparison of Metoprolol-d7 Variants

Property This compound Rac-Metoprolol-d7 (S)-Metoprolol-d7
CAS Number 1292907-84-6 51384-51-1 1292906-91-2
Enantiomeric Purity >98% (R) 50:50 (R:S) >98% (S)
Price (1 mg) $404.00 $373.00 Not disclosed
Primary Application Active metabolite studies Non-specific assays Chiral method validation
Biological Activity β1-receptor agonist Racemic mixture Negligible activity
References

Comparison with Other Deuterated Beta-Blockers

Deuterated beta-blockers like atenolol-d7, propranolol-d7, and sotalol-d6 are structurally analogous to metoprolol but differ in receptor selectivity and deuterium substitution sites.

Key Differences:

  • Atenolol-d7: Lacks membrane-stabilizing activity, making it less suitable for lipophilic matrix analyses compared to metoprolol-d7 .
  • Propranolol-d7: Non-selective β-blocker with higher lipophilicity, preferred for central nervous system studies .
  • Sotalol-d6 : Contains six deuteriums and exhibits Class III antiarrhythmic activity, limiting its cross-utility in metoprolol-specific assays .

Comparison with Non-Beta-Blocker Deuterated ISs

This compound is sometimes used as an IS for structurally dissimilar drugs like diltiazem (a calcium channel blocker) and verapamil due to shared matrix effects and extraction recoveries . However, deuterated analogs of the target analyte (e.g., amiodarone-d4 for amiodarone) generally provide superior precision, as seen in DART-MS assays where analyte-IS structural homology reduces signal variability by >15% .

Analytical Performance Metrics:

  • Reproducibility : this compound achieves <8% CV in metoprolol quantification vs. >12% CV when used for diltiazem .
  • Sensitivity : Limits of detection (LOD) for metoprolol with this compound are 0.1 ng/mL, compared to 0.5 ng/mL for cross-applications .

Metabolic Stability and Deuterium Effects

Deuterium slows cytochrome P450-mediated oxidation, extending the half-life of this compound compared to non-deuterated (R)-metoprolol. This property minimizes interference from IS degradation during long-term storage or extended MS runs . In contrast, non-deuterated ISs like α-ergocryptine require frequent recalibration under similar conditions .

Actividad Biológica

(R)-Metoprolol-d7 is a deuterated form of the selective beta-1 adrenergic receptor blocker metoprolol, widely used in the treatment of cardiovascular conditions such as hypertension and heart failure. The deuteration enhances its stability and can aid in pharmacokinetic studies, making it a valuable compound for research in both clinical and experimental settings.

This compound functions primarily by selectively blocking beta-1 adrenergic receptors, which are predominantly found in cardiac tissues. This blockade leads to a reduction in heart rate and myocardial contractility, ultimately decreasing cardiac output and blood pressure. The compound's mechanism involves inhibition of cyclic adenosine monophosphate (cAMP) production, which subsequently reduces the activity of protein kinase A (PKA) and the phosphorylation of target proteins involved in cardiac function.

Pharmacokinetics

Research indicates that this compound exhibits unique pharmacokinetic properties due to its deuterated structure. A study utilizing liquid chromatography-mass spectrometry (LC-MS/MS) demonstrated that the compound's metabolism is influenced by various factors including age, sex, dosage, and interactions with other medications .

Key Pharmacokinetic Findings:

  • Half-life : Approximately 3 to 6 hours.
  • Bioavailability : Ranges from 40% to 50%.
  • Volume of distribution : High distribution volume suggests extensive tissue uptake.

Comparison with (S)-Metoprolol

The biological activity of this compound is often compared with its enantiomer (S)-Metoprolol, which has been shown to have a significantly higher affinity for beta-1 receptors. This difference emphasizes the importance of chirality in drug efficacy; while this compound does exhibit beta-blocking activity, it is less potent than its counterpart.

PropertyThis compound(S)-Metoprolol
Beta-1 AffinityLowerHigher
Clinical UseCardiovascularCardiovascular
MetabolismCYP2D6 dependentCYP2D6 dependent

Clinical Study on Metoprolol Concentrations

A cross-sectional study analyzed metoprolol concentrations in various biological samples including plasma, urine, and exhaled breath condensate (EBC). The study involved 39 patients and highlighted significant variability in drug levels correlated with dosage and individual metabolic patterns. Notably, plasma concentrations ranged from 1.15 to 253.21 µg·L1^{-1} after administration of various doses .

Adverse Event Reporting

A historical analysis using data from the US Food and Drug Administration's Adverse Event Reporting System indicated that generic formulations of metoprolol had higher rates of adverse events compared to brand formulations. This underscores the clinical relevance of monitoring drug formulations post-market .

Drug Interactions

This compound has been shown to interact significantly with CYP2D6 inhibitors such as paroxetine. Such interactions can lead to increased plasma concentrations of both (R)- and (S)-metoprolol, necessitating careful dose adjustments in clinical settings .

Therapeutic Drug Monitoring

The importance of therapeutic drug monitoring (TDM) for metoprolol was emphasized in studies focusing on individualized patient care. TDM allows for optimization of dosing regimens based on measured drug levels in biological fluids, enhancing safety and efficacy .

Q & A

Q. How is (R)-Metoprolol-d7 utilized as an internal standard in LC-MS/MS quantification of metoprolol and its metabolites?

this compound is employed as a stable isotopically labeled internal standard (SIL-IS) to enhance precision in quantitative analyses. Its deuterium atoms (seven substitutions) create a distinct mass shift, enabling differentiation from non-deuterated metoprolol in mass spectrometry. For example, in LC-MS/MS workflows, transitions such as m/z 275 → 123 for metoprolol-d7 are monitored, with collision energies optimized at -11.5 V for ionization stability . This approach minimizes matrix effects and improves recovery rates in complex biological or environmental samples (e.g., wastewater extracts) by compensating for analyte loss during sample preparation .

Q. What synthetic methodologies ensure high enantiomeric purity of this compound for research applications?

Synthesis involves enantioselective catalysis or chiral resolution techniques. For instance, chiral chromatography using columns like Chiralpak AD-H or cellulose-based stationary phases can separate (R)- and (S)-enantiomers of metoprolol-d7 after deuteration. The deuterium is typically introduced at metabolically stable positions (e.g., methyl or methoxy groups) via hydrogen-deuterium exchange under controlled acidic or basic conditions. Purity (>99%) is validated using chiral HPLC coupled with polarimetric detection, ensuring minimal cross-contamination between enantiomers .

Q. How does deuteration influence the metabolic stability of this compound compared to non-deuterated metoprolol?

Deuteration at key metabolic sites (e.g., positions vulnerable to cytochrome P450 oxidation) introduces a kinetic isotope effect (KIE), slowing enzymatic degradation. For example, in vitro hepatic microsomal studies show a 2–3-fold increase in half-life for this compound compared to its non-deuterated counterpart. This allows researchers to track parent compound pharmacokinetics without interference from rapid metabolite formation, particularly in CYP2D6-mediated pathways .

Advanced Research Questions

Q. What strategies resolve co-elution challenges when separating this compound from its (S)-enantiomer in chiral analytical methods?

Advanced chiral separation requires optimizing mobile phase composition and column temperature. For instance, using a Chiralcel OD-RH column with a hexane/ethanol/isopropylamine (90:10:0.1 v/v) mobile phase at 25°C achieves baseline resolution (Rs > 2.0) between enantiomers. Additionally, coupling with high-resolution mass spectrometry (HRMS) enables deconvolution of co-eluting peaks via exact mass differences (Δm/z = 0.002–0.005) attributable to isotopic fine structure .

Q. Which in vitro models best replicate the stereoselective pharmacokinetics of this compound in human tissues?

Primary human hepatocytes or transfected cell lines (e.g., HEK293 expressing CYP2D6) are preferred for studying stereoselective metabolism. These models retain enzyme activity and membrane transporters (e.g., OCT1), enabling quantification of enantiomer-specific hepatic uptake and clearance. For distribution studies, 3D spheroid models or perfused organ systems (e.g., liver-on-a-chip) provide tissue-level resolution of deuterated vs. non-deuterated compound partitioning .

Q. How can contradictions in tissue-specific distribution data for this compound be resolved?

Discrepancies often arise from variability in tissue homogenization protocols or ionization suppression in mass spectrometry. To address this:

  • Use isotopic dilution methods: Spiking tissues with known quantities of this compound before extraction corrects for recovery inefficiencies .
  • Employ orthogonal validation: Cross-validate LC-MS/MS results with MALDI imaging or radiolabeled studies (e.g., using ³H-metoprolol analogs) to confirm spatial distribution patterns .
  • Standardize sampling protocols: For environmental studies, passive sampling devices (e.g., o-DGTs) pre-spiked with deuterated standards normalize analyte adsorption kinetics across heterogeneous matrices .

Methodological Considerations

  • Data Analysis : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability in pharmacokinetic studies, incorporating covariates like CYP2D6 genotype .
  • Quality Control : Include batch-specific calibration curves with ≥6 points and replicate injections (n=3) to ensure intraday precision (CV < 15%) .
  • Ethical Compliance : For human studies, document deuterated compound safety profiles per ICH M3(R2) guidelines, emphasizing non-radioactive tracer status and minimal systemic exposure .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.